molecular formula C15H17NO4S B2368517 Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 82875-47-6

Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2368517
CAS No.: 82875-47-6
M. Wt: 307.36
InChI Key: OYDTZYBFGUQOJX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments

The ¹H NMR spectrum of the compound is characterized by distinct signals:

  • Aromatic protons : A singlet at δ 6.8–7.2 ppm for the 3,4-dimethoxyphenyl group.
  • Methoxy groups : Two singlets at δ 3.8–3.9 ppm for the -OCH₃ substituents.
  • Ethyl ester : A quartet at δ 4.2–4.4 ppm (CH₂CH₃) and a triplet at δ 1.3–1.4 ppm (CH₂CH₃).
  • Thiazole methyl : A singlet at δ 2.5–2.6 ppm for the C4-methyl group.

The ¹³C NMR spectrum reveals:

  • Carbonyl carbon : A peak at δ 165–170 ppm for the ester C=O.
  • Thiazole carbons : Resonances at δ 150–160 ppm (C2 and C5) and δ 110–120 ppm (C4).
Proton/Carbon Type Chemical Shift (δ, ppm) Multiplicity
Aromatic H 6.8–7.2 Singlet
OCH₃ 3.8–3.9 Singlet
CH₂CH₃ (ester) 4.2–4.4 / 1.3–1.4 Quartet/Triplet
C4-CH₃ 2.5–2.6 Singlet

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands include:

  • C=O stretch : Strong band at 1,710–1,730 cm⁻¹ for the ester carbonyl.
  • C-O-C asymmetric stretch : 1,240–1,260 cm⁻¹ (methoxy groups).
  • Aromatic C=C stretch : 1,500–1,600 cm⁻¹.
  • Thiazole ring vibrations : 1,450–1,550 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 307 , corresponding to [M]⁺. Major fragments include:

  • m/z 262 : Loss of the ethoxy group (-OC₂H₅).
  • m/z 234 : Subsequent loss of CO.
  • m/z 165 : Cleavage of the thiazole-phenyl bond.
Fragment Ion (m/z) Proposed Structure
307 [M]⁺
262 [M - C₂H₅O]⁺
234 [M - C₂H₅O - CO]⁺

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-31G(d) level predict bond lengths and angles consistent with aromatic thiazole systems:

  • Thiazole ring : C-S bond length = 1.72 Å, C-N = 1.30 Å.
  • Methoxy groups : C-O bonds = 1.43 Å, with dihedral angles of 60° relative to the phenyl ring.
Bond Type Calculated Length (Å)
C-S (thiazole) 1.72
C-N (thiazole) 1.30
C-O (methoxy) 1.43

Frontier Molecular Orbital (FMO) Analysis

FMO analysis reveals:

  • HOMO : Localized on the thiazole ring and methoxyphenyl group.
  • LUMO : Primarily located on the ester carbonyl and thiazole nitrogen.
  • Energy gap (ΔE) : 4.2 eV, indicating moderate reactivity.
Orbital Energy (eV)
HOMO -6.3
LUMO -2.1
ΔE (LUMO-HOMO) 4.2

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-5-20-15(17)13-9(2)16-14(21-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDTZYBFGUQOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377061
Record name ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400080-46-8
Record name ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The Hantzsch method remains the most widely employed route for thiazole formation. For this compound, the synthesis proceeds as follows:

Step 1: Formation of α-Haloketone Intermediate
3,4-Dimethoxyacetophenone undergoes bromination at the α-position using bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one. Optimal bromine stoichiometry (1.1 equiv.) prevents over-bromination.

Step 2: Thioamide Preparation
Ethyl thiooxamate is synthesized by reacting ethyl oxamate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 6 hr).

Step 3: Cyclocondensation
The α-haloketone (1.0 equiv.) and thioamide (1.05 equiv.) undergo cyclization in ethanol at 78°C for 12 hr, forming the thiazole ring. Triethylamine (2.0 equiv.) neutralizes HBr byproducts, improving yield to 68–72%.

Step 4: Esterification
The carboxylic acid intermediate is treated with ethanol (5.0 equiv.) and sulfuric acid (cat.) under reflux (24 hr), achieving 85–90% conversion to the ethyl ester.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 75–80°C ±8% variance
Solvent Polarity Ethanol > DMF Δ15% yield
α-Haloketone Purity >98% Critical

Side reactions include dimerization of α-haloketones (mitigated by slow addition) and thioamide hydrolysis (controlled by anhydrous conditions).

Cyclization of Thioamide-α-Haloketone Precursors

Alternative Substrate Design

Recent protocols replace α-haloketones with α,α-dibromoketones to enhance cyclization efficiency. For example, 1-(3,4-dimethoxyphenyl)-2,2-dibromopropan-1-one reacts with ethyl thiooxamate in THF at 25°C, completing the reaction in 2 hr with 78% isolated yield.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 15 min) accelerates the cyclization step, reducing reaction time from hours to minutes while maintaining yields at 70–75%. This method minimizes thermal degradation of the dimethoxyphenyl group.

Post-Functionalization of Preformed Thiazole Cores

Suzuki-Miyaura Coupling Approach

A modular strategy constructs the thiazole-5-carboxylate core first, followed by aryl group introduction:

  • Ethyl 4-methylthiazole-5-carboxylate is prepared via Hantzsch synthesis.
  • Palladium-catalyzed coupling with 3,4-dimethoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) installs the aryl group at position 2.

This route achieves 65% overall yield but requires expensive catalysts and rigorous oxygen-free conditions.

Direct Ester Modification

Patent EP0051409B1 describes transesterification of methyl esters to ethyl esters using ethanol and methylamine (40% aqueous, 600 ml per 15.4 g substrate) at 60°C for 8 hr. While efficient, this method risks racemization at stereocenters.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors for:

  • Bromination (residence time: 2.5 min, 5°C)
  • Cyclocondensation (residence time: 8 min, 130°C under pressure)

This setup achieves 92% conversion with 99% purity, reducing waste versus batch processing.

Crystallization Protocols

Final product purification uses mixed solvents (ethyl acetate/heptane, 3:7 v/v) in a cooling gradient from 50°C to −20°C. This yields needle-like crystals with >99.5% HPLC purity.

Analytical Characterization

Critical quality control parameters include:

  • HPLC : Retention time 8.9 min (C18 column, 70:30 MeOH/H₂O)
  • ¹H NMR (400 MHz, CDCl₃): δ 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.65 (s, 3H, thiazole-CH₃), 3.94 (s, 6H, OCH₃), 6.92–7.86 (m, 3H, aromatic)
  • IR : 1715 cm⁻¹ (ester C=O), 1610 cm⁻¹ (thiazole C=N)

Emerging Methodologies

Biocatalytic Approaches

Immobilized thioesterase enzymes (e.g., from E. coli) catalyze esterification at 37°C, pH 7.4, eliminating acidic conditions. Pilot studies show 55% yield but require enzyme recycling optimization.

Photochemical Activation

UV light (254 nm) initiates radical-based cyclization of thioamide-enones, completing thiazole formation in 30 min with 68% yield. This method avoids metal catalysts but suffers from scale-up challenges.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Key Structural Features

The compound features:

  • A thiazole ring known for its aromatic properties.
  • A 3,4-dimethoxyphenyl group that enhances its biological activity.
  • An ethyl ester functional group that may influence its solubility and reactivity.

Chemistry

Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.

Major Products Formed :

  • Oxidation : Sulfoxides and sulfones.
  • Reduction : Dihydrothiazole derivatives.
  • Substitution : Brominated or nitrated derivatives of the aromatic ring.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest it may interact with specific biological targets, influencing various signaling pathways within cells.

Research indicates that this compound exhibits:

  • Anticancer Properties : Evaluated against various cancer cell lines with promising results.
  • Anticonvulsant Effects : Potential application in treating seizure disorders.
  • Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains .

Medicine

The compound is being explored for its therapeutic effects in several areas:

  • Anti-inflammatory Activity : Potential to reduce inflammation in various conditions.
  • Anticancer Activity : Studies have highlighted its effectiveness against specific cancer types.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity profiles. It can be employed in the formulation of specialty chemicals and pharmaceuticals.

Anticancer Activity

Recent studies have focused on evaluating the anticancer potential of this compound against different cancer cell lines. For example:

  • In vitro studies demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Studies

A series of derivatives based on thiazole structures have been synthesized and tested for antimicrobial activity:

  • The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing promising results for potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Biological Activity/Application Reference
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720) 4-hydroxyphenyl at position 2 Xanthine oxidase inhibitor; used in hyperuricemia treatment Inhibits uric acid production via xanthine oxidase blockade
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-methylphenylamino at position 2; CF₃ at position 4 Enhanced lipophilicity due to trifluoromethyl group Potential CNS activity (structural similarity to neuroactive agents)
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 3-cyano-4-hydroxyphenyl at position 2 Electron-withdrawing cyano group; increased polarity Not explicitly reported, but cyano groups often enhance metabolic stability
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Benzimidazole-linked phenyl at position 2 Extended π-conjugation; potential DNA intercalation Anticandidal or antiparasitic activity (based on benzimidazole motifs)
Ethyl 2-(3-formyl-4-butoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XIII) 3-formyl-4-butoxyphenyl at position 2 Aldehyde functionality; reactive site for further derivatization Identified as a febuxostat synthesis impurity

Physicochemical Properties

  • Solubility : The 3,4-dimethoxyphenyl group enhances lipophilicity compared to hydroxylated analogues (e.g., TEI-6720), suggesting better membrane permeability but lower aqueous solubility.

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H15N O5S
  • Molecular Weight : 309.34 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines.

Research Findings

  • In Vitro Studies : The compound displayed significant cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values were determined through MTT assays.
    CompoundCell LineIC50 (µM)
    This compoundHCT-116< 10
    HepG-2< 15
  • Mechanism of Action : Molecular docking studies indicated that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. The binding affinity was notably high, suggesting a strong interaction with targets such as EGFR and c-Met.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been well-documented. This compound was tested in various models to assess its efficacy.

Results from Animal Models

  • Protective Effects : In animal models subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, the compound exhibited significant protective effects against seizures.
    Test ModelDose (mg/kg)Protection (%)
    MES20100
    PTZ3085

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

Efficacy Against Pathogens

  • Inhibition Zones : The compound was tested against several bacterial strains with notable results in terms of minimum inhibitory concentration (MIC).
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.25
    Escherichia coli0.30
    Pseudomonas aeruginosa0.35

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit cell growth in a dose-dependent manner across various cancer cell lines.
  • Anticonvulsant Research : Another investigation revealed that specific structural modifications in thiazole compounds led to enhanced anticonvulsant activity compared to standard drugs.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole ring protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 347.08) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for the thiazole ring and dimethoxyphenyl group .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

  • In vitro Assays : Test antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) or antifungal assays (e.g., C. albicans).
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

How should contradictory data on biological activity across studies be addressed?

Advanced Research Question
Contradictions often arise from substituent effects or assay conditions. For example, dimethoxy groups may enhance solubility but reduce membrane permeability. Mitigation strategies:

  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (pH, serum content).
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates.
  • Structural Analog Comparison : Compare with ethyl 2-chloro-4-phenyl derivatives to isolate substituent contributions .

What advanced techniques resolve crystallographic disorder in this compound’s structure?

Advanced Research Question

  • High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • SHELXL Refinement : Apply restraints for disordered methoxy or ethyl groups.
  • Twinned Data Analysis : Use SHELXD for phase correction in cases of crystal twinning .

How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity and bioactivity?

Advanced Research Question

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show methoxy groups increase electron density on the thiazole ring, enhancing electrophilic substitution.
  • SAR Studies : Replace methoxy with nitro or cyano groups to modulate antimicrobial potency. Bioactivity correlates with Hammett σ values (e.g., σ = -0.27 for OMe vs. +0.78 for NO₂) .

What methodologies validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Hydrolysis Kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Ethyl esters typically hydrolyze to carboxylic acids within 24–48 hours.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products .

How can molecular docking predict the compound’s interaction with biological targets?

Advanced Research Question

  • Target Selection : Prioritize proteins with known thiazole interactions (e.g., COX-2, DHFR).
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses via MD simulations (GROMACS) to assess binding stability.
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors from the dimethoxyphenyl and carboxylate groups .

What strategies improve solubility without compromising activity?

Advanced Research Question

  • Prodrug Design : Convert the ethyl ester to a water-soluble PEGylated derivative.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

How can researchers address synthetic byproducts or isomeric impurities?

Advanced Research Question

  • HPLC-PDA Analysis : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate isomers (e.g., 2,4- vs. 2,5-substitution).
  • Mechanistic Studies : Probe reaction intermediates via in situ IR spectroscopy to identify side pathways.
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate the desired isomer .

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